[4-(1-Methanesulfonylcyclopropyl)phenyl]methanamine
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Overview
Description
[4-(1-Methanesulfonylcyclopropyl)phenyl]methanamine is an organic compound with the molecular formula C₁₁H₁₅NO₂S and a molecular weight of 225.31 g/mol . This compound is characterized by the presence of a methanesulfonyl group attached to a cyclopropyl ring, which is further connected to a phenyl ring and a methanamine group. It is primarily used in research and development settings, particularly in the fields of medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(1-Methanesulfonylcyclopropyl)phenyl]methanamine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Cyclopropyl Ring: The cyclopropyl ring can be formed through a cyclopropanation reaction, where an alkene reacts with a carbene precursor under specific conditions.
Introduction of the Methanesulfonyl Group: The methanesulfonyl group is introduced via sulfonylation, where a sulfonyl chloride reacts with the cyclopropyl ring in the presence of a base.
Attachment to the Phenyl Ring: The cyclopropylmethanesulfonyl intermediate is then coupled with a phenyl ring through a Friedel-Crafts alkylation reaction.
Formation of the Methanamine Group: Finally, the methanamine group is introduced through a reductive amination reaction, where an amine reacts with an aldehyde or ketone in the presence of a reducing agent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques such as crystallization and chromatography to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
[4-(1-Methanesulfonylcyclopropyl)phenyl]methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Halides and alkoxides.
Scientific Research Applications
[4-(1-Methanesulfonylcyclopropyl)phenyl]methanamine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of complex organic molecules.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding assays.
Industrial Applications: The compound is used in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of [4-(1-Methanesulfonylcyclopropyl)phenyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The methanesulfonyl group is known to form strong interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The cyclopropyl ring provides structural rigidity, enhancing the binding affinity and specificity of the compound .
Comparison with Similar Compounds
Similar Compounds
- [4-(1-Methanesulfonylcyclopropyl)phenyl]methanol
- [4-(1-Methanesulfonylcyclopropyl)phenyl]acetic acid
- [4-(1-Methanesulfonylcyclopropyl)phenyl]ethylamine
Uniqueness
Compared to similar compounds, [4-(1-Methanesulfonylcyclopropyl)phenyl]methanamine is unique due to the presence of the methanamine group, which imparts distinct chemical reactivity and biological activity. The combination of the methanesulfonyl group and the cyclopropyl ring enhances its stability and binding affinity, making it a valuable compound in medicinal chemistry and organic synthesis .
Properties
Molecular Formula |
C11H15NO2S |
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Molecular Weight |
225.31 g/mol |
IUPAC Name |
[4-(1-methylsulfonylcyclopropyl)phenyl]methanamine |
InChI |
InChI=1S/C11H15NO2S/c1-15(13,14)11(6-7-11)10-4-2-9(8-12)3-5-10/h2-5H,6-8,12H2,1H3 |
InChI Key |
PXEWJQQOSVYHEQ-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1(CC1)C2=CC=C(C=C2)CN |
Origin of Product |
United States |
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